1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine is a compound that belongs to the class of difluoromethylated pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine typically involves multiple steps, including difluoromethylation, pyrazole formation, and subsequent functionalization. One common method involves the difluoromethylation of heterocycles via a radical process, which is a versatile approach for introducing difluoromethyl groups into various heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acidification, esterification, and hydrolysis, similar to the preparation of related compounds like 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine has several scientific research applications:
Biology: The compound may be studied for its biological activity and potential as a lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s stability and bioavailability, making it a valuable candidate for further study in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: This compound shares a similar difluoromethylated pyrazole core but differs in its functional groups.
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid: Another related compound with a carboxylic acid group instead of an amine.
Properties
Molecular Formula |
C10H11F4N5 |
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Molecular Weight |
277.22 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H11F4N5/c1-6-8(5-18(17-6)9(11)12)15-4-7-2-3-16-19(7)10(13)14/h2-3,5,9-10,15H,4H2,1H3 |
InChI Key |
GDKSRYMIVBJWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C(F)F)C(F)F |
Origin of Product |
United States |
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